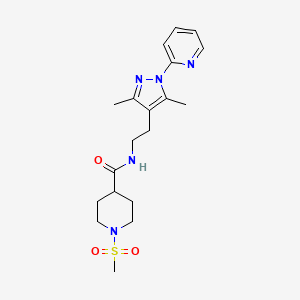

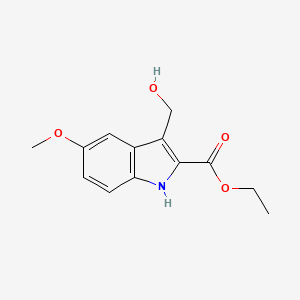

![molecular formula C11H9BrN2O4 B2518903 Dimethyl 7-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate CAS No. 1878181-34-0](/img/structure/B2518903.png)

Dimethyl 7-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dimethyl 7-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate is a chemical compound that belongs to the class of pyrazolopyridines. These compounds are of interest due to their potential applications in medicinal chemistry and as intermediates in organic synthesis. The presence of the bromine atom on the pyrazolopyridine core makes it a versatile substrate for further chemical transformations, such as nucleophilic substitution or cross-coupling reactions.

Synthesis Analysis

The synthesis of pyrazolopyridine derivatives can be achieved through various methods. For instance, the Suzuki–Miyaura cross-coupling reaction has been employed to synthesize 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives starting from brominated pyrazolopyrimidinones . Additionally, directed lithiation has been used to prepare 7-substituted triazolopyridines, which can then be reacted with electrophiles to yield a range of substituted derivatives .

Molecular Structure Analysis

The molecular structure of pyrazolopyridine derivatives can be quite complex, with the potential for various substituents and functional groups. For example, the crystal structure of a related compound, 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid, has been reported in different solvate forms, showing diverse supramolecular architectures due to hydrogen bonding and π-π stacking interactions . These structural features are crucial for understanding the reactivity and potential biological activity of these compounds.

Chemical Reactions Analysis

Pyrazolopyridine derivatives can undergo a variety of chemical reactions. Nucleophilic substitution reactions have been reported for bromotriazolopyridines, leading to a range of substituted derivatives . The palladium-catalyzed direct C–H arylation has been used for site-selective functionalization of pyrazolopyridines . Furthermore, the phenoxide leaving group SNAr strategy has been utilized for the facile preparation of 7-amino-3-aryl pyrazolo[1,5-a]pyrimidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyridine derivatives are influenced by their molecular structure. For instance, the presence of electron-withdrawing or electron-donating groups can affect the compound's reactivity, solubility, and stability. The crystal structure analysis provides insights into the solid-state properties, such as lattice energy and packing efficiency, which are important for the material's handling and application .

Aplicaciones Científicas De Investigación

Synthesis of Polyheterocyclic Ring Systems

Dimethyl 7-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate has been used as a precursor in the synthesis of new polyheterocyclic ring systems. This includes the creation of pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives and pyrido[2',3':3,4]pyrazolo[5,1-c]triazine derivatives, highlighting its role in constructing complex chemical structures with potential applications in various fields, including pharmaceuticals and materials science (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Application in PET Ligand Synthesis

This chemical has been utilized in the synthesis of a highly selective CRF1 antagonist, demonstrating its application in positron emission tomography (PET) ligand development. This shows its potential use in medical imaging and drug development (Kumar et al., 2003).

Role in Synthesis of Heterocyclic Systems

The compound is significant in the synthesis of heterocyclic systems. It's used as a 'masked' α-Bromo-α'-Hydroxy Ketone in creating various heterocyclic systems, which are essential in drug discovery and the development of new materials (Bogolyubov, Chernysheva, & Semenov, 2004).

Involvement in Nitrogen and Sulfur Ylides Reactions

This chemical plays a role in reactions involving nitrogen and sulfur ylides to produce compounds like indolizines and triazolo[4,3-a]pyridines. These reactions are significant in organic chemistry for creating various pharmacologically active compounds (Dawood, 2004).

Use in Phosphodiesterase Inhibitors

It's involved in the design and synthesis of phosphodiesterase inhibitors, which are crucial in developing treatments for various diseases, including respiratory and inflammatory conditions (Ochiai et al., 2012).

Role in Synthesis of Dyes

Dimethyl 7-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate is used in synthesizing azo-heterocycles incorporating the pyrazolopyridine moiety, applied as disperse dyes in textiles, showing its utility in material science and industrial applications (Gaffer & Khattab, 2017).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

dimethyl 7-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O4/c1-17-10(15)8-6-4-3-5-7(12)14(6)13-9(8)11(16)18-2/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGSHEPCHNJOWLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=CC=C(N2N=C1C(=O)OC)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 7-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

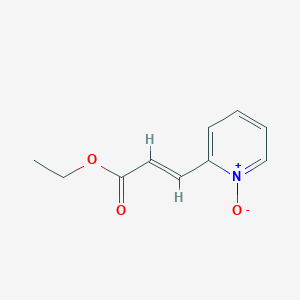

![[3-(Aminomethyl)oxolan-3-yl]methanol](/img/structure/B2518826.png)

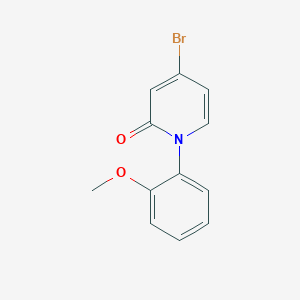

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2518827.png)

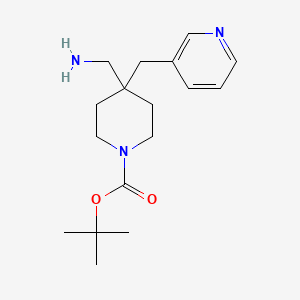

![[3-Amino-4-(benzenesulfonyl)-5-(2,5-dimethylanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2518828.png)

![N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pivalamide](/img/structure/B2518837.png)

![4-Methyl-6-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2518843.png)